4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a brominated phenol with a chlorinated fluorophenyl amine .
Chemical Reactions Analysis
4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is employed in proteomics research to study protein interactions and functions . In medicine, this compound is investigated for its potential therapeutic applications, including its role in drug development and disease treatment .
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. This compound can bind to proteins and enzymes, altering their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol can be compared with other similar compounds, such as 4-Bromo-2-chlorophenol and 4-(5-bromo-2-chlorobenzyl)phenol . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of bromine, chlorine, and fluorine atoms, which contribute to its distinct reactivity and applications .
Properties
IUPAC Name |
4-bromo-2-[(3-chloro-2-fluoroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClFNO/c14-9-4-5-12(18)8(6-9)7-17-11-3-1-2-10(15)13(11)16/h1-6,17-18H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRWFWLHSIZJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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